2,4,4'-Trichlorodiphenyl ether
Overview
Description
2,4,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with three chlorine atoms attached to the benzene rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’-Trichlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the direct chlorination of diphenyl ether using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of 2,4,4’-Trichlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,4’-Trichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other groups such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Production of quinones or other oxidized compounds.
Reduction: Formation of dechlorinated diphenyl ethers.
Scientific Research Applications
2,4,4’-Trichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers and their environmental impact.
Biology: Research on its biodegradation and the microbial pathways involved in its breakdown.
Medicine: Investigation of its potential effects on human health and its role as a contaminant in various environments.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,4’-Trichlorodiphenyl ether involves its interaction with biological systems. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. Its molecular targets include various enzymes involved in detoxification and metabolic pathways .
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,4,5-Trichlorodiphenyl ether
- 2,4-Dichlorodiphenyl ether
Comparison: 2,4,4’-Trichlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polychlorinated diphenyl ethers, it exhibits different physical and chemical properties, such as solubility and stability. These differences make it a valuable compound for studying the effects of chlorination on the behavior of diphenyl ethers .
Properties
IUPAC Name |
2,4-dichloro-1-(4-chlorophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORTDHJOLELKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872042 | |
Record name | 2,4,4'-trichlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57321-63-8, 59039-21-3 | |
Record name | Trichlorodiphenyl ether (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4'-Trichlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4'-trichlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of 2,4,4'-trichlorodiphenyl ether on aquatic organisms?
A: Research indicates that this compound can bioaccumulate in fish. A study on brook trout exposed to various CDEs, including this compound, found that the compound was rapidly taken up by the fish and distributed to tissues like blood, liver, adipose tissue, and muscle []. The study also revealed slow depuration rates, meaning the compound persisted in the fish's system for extended periods. This bioaccumulation raises concerns about potential long-term effects on aquatic organisms and the food chain.
Q2: Does the presence of natural organic matter in water affect the photodegradation of this compound?
A: Yes, dissolved organic matter (DOM) plays a complex role in the phototransformation of this compound in aquatic environments []. While DOM can contribute to indirect photolysis of the compound, it also reduces the overall photolytic rate due to light screening and quenching effects. Interestingly, the presence of DOM was found to increase the yield of dioxins, highly toxic byproducts, during the phototransformation of this compound. This highlights the importance of considering DOM dynamics when assessing the environmental fate of such pollutants.
Q3: Can this compound be broken down by fungi?
A: Yes, research has shown that certain fungal species can metabolize this compound []. For instance, Trametes versicolor was found to transform the compound into several metabolites, including 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside, and 2,4-dichlorophenol. This biotransformation potential suggests a possible role for fungal bioremediation in mitigating the environmental impact of this compound contamination.
Q4: How does the structure of this compound influence its ability to induce xenobiotic metabolism in rats?
A: Studies on rats have shown that the position and degree of chlorination on diphenyl ether molecules significantly influence their ability to induce xenobiotic metabolism []. While this compound itself did not show significant induction of enzymes like aryl hydrocarbon hydroxylase (AHH) or changes in EPN detoxification, its isomers with different chlorine substitutions exhibited varying levels of induction. This structure-activity relationship highlights the importance of considering the specific arrangement of chlorine atoms when evaluating the potential biological effects of chlorinated diphenyl ethers.
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